molecular formula C13H9NO3 B14399868 7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one CAS No. 87902-95-2

7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one

Cat. No.: B14399868
CAS No.: 87902-95-2
M. Wt: 227.21 g/mol
InChI Key: UTFQVVIJDDHPFX-UHFFFAOYSA-N
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Description

7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one is a chemical compound that belongs to the class of benzopyranopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-hydroxyacetophenone with 2-aminopyridine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired benzopyranopyridine structure .

Industrial Production Methods

Industrial production methods for 7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one
  • 5H-(1)-Benzopyrano(2,3-B)-pyridin-5-ol
  • 7-Acetyl-5H-chromeno[2,3-b]pyridin-5-one

Uniqueness

7-Methoxy-5H-1benzopyrano[4,3-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87902-95-2

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

7-methoxychromeno[4,3-b]pyridin-5-one

InChI

InChI=1S/C13H9NO3/c1-16-10-6-2-4-8-11-9(5-3-7-14-11)13(15)17-12(8)10/h2-7H,1H3

InChI Key

UTFQVVIJDDHPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C3=C2N=CC=C3

Origin of Product

United States

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